molecular formula C10H11NO3 B8513217 trans-3-(4-Nitrophenyl)cyclobutanol

trans-3-(4-Nitrophenyl)cyclobutanol

Cat. No.: B8513217
M. Wt: 193.20 g/mol
InChI Key: AHLMRDSSMVIZIY-UHFFFAOYSA-N
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Description

trans-3-(4-Nitrophenyl)cyclobutanol is a cyclobutanol derivative featuring a nitro-substituted phenyl ring at the 3-position of the cyclobutane ring in a trans configuration. Cyclobutanols are of significant interest in organic synthesis due to their strained four-membered ring, which enables unique reactivity, such as ring-expansion reactions catalyzed by acids or organocatalysts .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(4-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11NO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,10,12H,5-6H2

InChI Key

AHLMRDSSMVIZIY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the phenyl ring critically impacts the compound’s properties. Key analogs include:

Table 1: Comparison of Cyclobutanol Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Properties
trans-3-(4-Nitrophenyl)cyclobutanol 4-Nitrophenyl C₁₀H₁₁NO₃ 193.20 g/mol Electron-withdrawing nitro group; potential for acid-catalyzed ring expansion
trans-3-(4-Bromophenyl)cyclobutanol 4-Bromophenyl C₁₀H₁₁BrO 227.10 g/mol Halogenated substituent; higher lipophilicity
trans-3-(Aminomethyl)cyclobutanol Aminomethyl C₅H₁₁NO 101.15 g/mol Electron-donating group; increased polarity and basicity

Key Observations:

  • Lipophilicity: The bromine atom in the 4-bromo analog increases molecular weight and lipophilicity, which may influence solubility and pharmacokinetic profiles in biological systems.

Stereochemical Considerations

The trans configuration is critical for metabolic stability and synthetic outcomes. Evidence from cyclohexanol metabolites (e.g., trans-3-aminocyclohexanol) shows that stereoisomers exhibit distinct metabolic pathways and separation challenges . For this compound, the trans arrangement may reduce steric strain compared to cis isomers, favoring stability in synthesis and storage.

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